molecular formula C13H17N3 B153687 4-Amino-1-benzylpiperidine-4-carbonitrile CAS No. 136624-42-5

4-Amino-1-benzylpiperidine-4-carbonitrile

Cat. No.: B153687
CAS No.: 136624-42-5
M. Wt: 215.29 g/mol
InChI Key: GKFZBGLUEBXSBF-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpiperidine-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Properties

  • Synthesis and Characterization of Benzochromene Derivatives : A study by Hanifeh Ahagh et al. (2019) synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, finding that one such compound, 4c, exhibited potent cytotoxic activity against HT-29 cells, potentially making it a candidate for colon cancer treatment.

Antimicrobial Activity

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : Rostamizadeh et al. (2013) conducted a study on the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, which were found to have antibacterial activity (Rostamizadeh et al., 2013).

  • Antimicrobial Screening of Pyrimidine Carbonitrile Derivatives : Bhat and Begum (2021) reported on the synthesis and antimicrobial activity of various pyrimidine carbonitrile derivatives, finding promising effects against bacterial and fungal strains (Bhat & Begum, 2021).

Synthesis and Characterization

  • Facile Synthesis of Tetrahydroisoquinolines : A study by Balamurugan et al. (2011) presented a one-pot synthesis of novel tetrahydroisoquinoline-5-carbonitriles, highlighting the creation of a new benzene ring and the potential for diverse applications (Balamurugan et al., 2011).

  • Development of Microwave-Assisted Synthetic Schemes : Karati, Mahadik, and Kumar (2022) focused on the microwave-assisted synthesis of Schiff base congeners of pyrimidine nuclei, offering an eco-friendly approach with high yields and diverse potential applications (Karati, Mahadik, & Kumar, 2022).

Fluorometric Applications

  • Determination of Hydrogen Peroxide : Okamoto, Inamasu, and Kinoshita (1980) utilized 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile hydrochloride in a fluorometric method for the determination of hydrogen peroxide, demonstrating its utility in analytical chemistry (Okamoto, Inamasu, & Kinoshita, 1980).

Corrosion Inhibition

  • Synthesis as Sustainable Corrosion Inhibitors : Verma et al. (2015) investigated the use of 2-amino-4-arylquinoline-3-carbonitriles as corrosion inhibitors for mild steel, finding significant inhibition efficiency in acidic environments (Verma et al., 2015).

Safety and Hazards

“4-Amino-1-benzylpiperidine-4-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

4-amino-1-benzylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFZBGLUEBXSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443415
Record name 4-amino-1-benzylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136624-42-5
Record name 4-amino-1-benzylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-benzylpiperidine-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of lithium aluminium hydride (1 M in THF, 10.4 ml) in dry diethyl ether (15 ml), cooled to 0° C., under an argon atmosphere is added dropwise 4-amino methyl-1-benzyl-piperidine-4-ylamine (900 mg, 4.18 mmol) in dry diethyl ether (15 ml). The reaction mixture is heated at reflux for 24 h and then cooled to 0° C. Water (0.25 ml) is added followed by a 15% aqueous NaOH (0.25 ml) and then water (0.7 ml). After warming to room temperature MgSO4 (150 mg) is added and stirred for 15 minutes. The solids are removed by suction filtration and the filtrate evaporated to give an oil. The solids are extracted with refluxing diethyl ether (80 ml) using a Soxhlet extractor for 14 hours. The diethyl ether is removed in vacuo and the two oils combined and purified by chromatography on silica eluting with 10-25% 2M ammonia in methanol solution in dichloromethane to give 4-Amino-1-benzyl-piperidine-4-carbonitrile; [M+H]+ 220
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Six

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